

molecular weight and formula of (R)-2-Chlorobutyric Acid

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Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

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An In-Depth Technical Guide to **(R)-2-Chlorobutyric Acid**: Properties, Synthesis, and Pharmaceutical Applications

Introduction

(R)-2-Chlorobutyric Acid, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical industry.^[1] Its structural significance lies in the presence of a stereocenter at the α -carbon, which makes it an invaluable intermediate for the enantioselective synthesis of complex molecular targets. The precise spatial arrangement of its functional groups is crucial for ensuring the correct stereochemistry in final drug molecules, a factor that directly governs biological activity, efficacy, and safety.^[1] This guide provides a comprehensive technical overview of **(R)-2-Chlorobutyric Acid** for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

The fundamental identity and characteristics of **(R)-2-Chlorobutyric Acid** are defined by its molecular structure and resulting physical properties. A thorough understanding of these attributes is essential for its effective use in a laboratory or industrial setting.

Table 1: Core Properties of **(R)-2-Chlorobutyric Acid**

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | C ₄ H ₇ ClO ₂ | [1] [2] [3] [4] [5] |
| Molecular Weight | 122.55 g/mol | [2] [3] [4] [5] |
| CAS Number | 54053-45-1 | [1] [3] [6] |
| IUPAC Name | (2R)-2-chlorobutanoic acid | |
| Synonyms | (R)-2-Chlorobutyric Acid | [1] [6] |
| Appearance | Pale yellow liquid | [7] |
| Density | ~1.190 g/mL at 20 °C (racemic) | [1] [4] |
| Boiling Point | 90-92 °C at 12 mm Hg (racemic) | [4] |
| InChI Key | RVBUZBPJAGZHSQ- GSVOUGTGSA-N | [8] |

Spectroscopic data is critical for the verification of molecular structure and purity. For 2-chlorobutyric acid (data often reported for the racemate), characteristic spectra are available from various databases. Mass spectrometry typically shows fragmentation patterns corresponding to the loss of chlorine and the carboxylic acid group.[\[9\]](#) Infrared (IR) spectroscopy reveals characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[\[2\]](#) Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of the protons and carbons within the molecule, confirming its structural integrity.[\[2\]](#)

Synthesis and Enantiomeric Purity

The synthesis of 2-chlorobutyric acid is generally achieved through the α -chlorination of butyric acid. One documented method involves reacting n-butyric acid with chlorine in the presence of a catalyst system, such as phosphorus and iodine or butyric anhydride, followed by purification via distillation.[\[10\]](#)[\[11\]](#)

However, these direct chlorination methods typically yield a racemic mixture of (R)- and (S)-2-chlorobutyric acid. For pharmaceutical applications where stereochemistry is paramount, obtaining the pure (R)-enantiomer is a critical subsequent step. This is accomplished through several advanced strategies:

- **Chiral Resolution:** The most common industrial method involves reacting the racemic acid with a chiral resolving agent (a chiral amine base) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with a strong acid to regenerate the pure **(R)-2-Chlorobutyric Acid**.
- **Asymmetric Synthesis:** This approach involves creating the stereocenter selectively from a prochiral starting material using a chiral catalyst or auxiliary. While often more elegant, developing a robust and scalable asymmetric synthesis can be more complex than resolution.
- **Enzymatic Resolution:** Specific enzymes, such as lipases, can be used to selectively react with one enantiomer in the racemic mixture (e.g., through esterification), allowing the unreacted enantiomer to be separated.

The enantiomeric purity of the final product is a critical quality attribute and is typically determined using chiral chromatography (HPLC or GC).

Application in Pharmaceutical Synthesis: A Case Study

The primary driver for the industrial demand for **(R)-2-Chlorobutyric Acid** is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacturing of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta used to treat certain types of blood cancers.^[1] The (R)-chirality of the 2-chlorobutyric acid fragment is essential for the final drug's ability to bind effectively and selectively to its biological target, thereby ensuring its therapeutic efficacy.^[1]

Experimental Protocol: Amide Coupling with (R)-2-Chlorobutyric Acid

The following protocol describes a representative synthetic step where **(R)-2-Chlorobutyric Acid** is coupled with a generic primary amine ($R'-NH_2$) to form a chiral amide, a common transformation in drug synthesis.

Objective: To synthesize (R)-N- R' -2-chlorobutanamide.

Materials:

- **(R)-2-Chlorobutyric Acid** (1.0 eq)
- Primary Amine ($R'-NH_2$) (1.05 eq)
- (Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine (saturated aqueous $NaCl$)
- Anhydrous magnesium sulfate ($MgSO_4$)

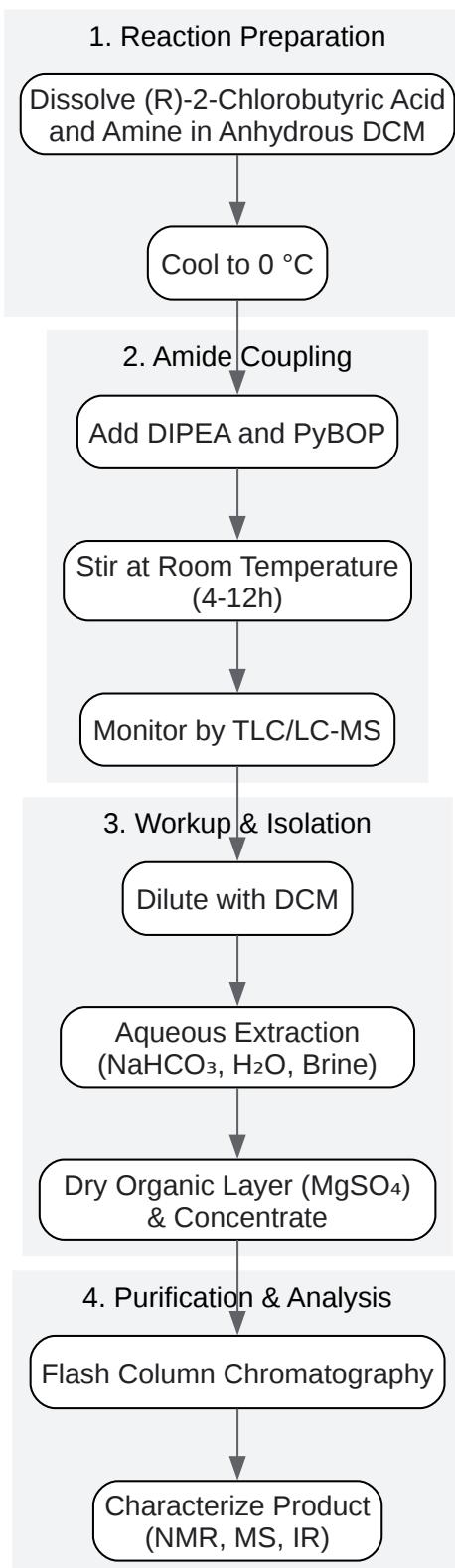
Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add **(R)-2-Chlorobutyric Acid** (1.0 eq) and dissolve it in anhydrous DCM.
- Amine Addition: Add the primary amine ($R'-NH_2$) (1.05 eq) to the solution.
- Base and Coupling Agent: Cool the mixture to 0 °C using an ice bath. Sequentially add DIPEA (3.0 eq) followed by the solid PyBOP coupling agent (1.2 eq). The causality here is critical: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated, while PyBOP is a peptide coupling agent that activates the carboxyl group to facilitate nucleophilic attack by the amine.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.
- Workup - Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO_3 (to remove excess acid and acidic byproducts), water, and finally brine (to reduce the solubility of organic material in the aqueous phase).
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude amide product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the key stages of the described amide coupling protocol.



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Caption: Workflow for a typical amide coupling reaction.

Safety and Handling

As a chlorinated carboxylic acid, **(R)-2-Chlorobutyric Acid** is a corrosive material that requires careful handling.[\[12\]](#) It can cause severe skin burns and eye damage.[\[12\]](#)[\[13\]](#)

- Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[\[12\]](#)
- Handling: Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[\[12\]](#)[\[14\]](#)
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep in a designated corrosives area away from incompatible materials such as strong bases and oxidizing agents.[\[12\]](#)[\[14\]](#)
- Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[\[12\]](#)[\[13\]](#)

In case of exposure, immediate medical attention is required. For skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[\[12\]](#)[\[13\]](#)

Conclusion

(R)-2-Chlorobutyric Acid is more than a simple chlorinated alkane; it is a high-value chiral intermediate whose stereochemical integrity is fundamental to the efficacy of advanced therapeutics. Its properties necessitate careful handling, but its utility in providing access to enantiomerically pure pharmaceutical agents like Idelalisib underscores its importance in the drug development pipeline.[\[1\]](#) As the demand for stereochemically complex drugs continues to grow, the role of such chiral building blocks will remain indispensable to the scientific community.

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